4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole 4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17704894
InChI: InChI=1S/C7H12BrN3/c1-6(2)3-4-11-9-5-7(8)10-11/h5-6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C7H12BrN3
Molecular Weight: 218.09 g/mol

4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole

CAS No.:

Cat. No.: VC17704894

Molecular Formula: C7H12BrN3

Molecular Weight: 218.09 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole -

Specification

Molecular Formula C7H12BrN3
Molecular Weight 218.09 g/mol
IUPAC Name 4-bromo-2-(3-methylbutyl)triazole
Standard InChI InChI=1S/C7H12BrN3/c1-6(2)3-4-11-9-5-7(8)10-11/h5-6H,3-4H2,1-2H3
Standard InChI Key DDFAAFNHZPHMQX-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN1N=CC(=N1)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole consists of a five-membered triazole ring with three nitrogen atoms. The bromine atom at position 4 and the branched 3-methylbutyl group at position 2 introduce steric and electronic modifications that influence reactivity and solubility. The molecular formula is C₇H₁₁BrN₃, with a calculated molecular weight of 229.09 g/mol.

Table 1: Estimated Physical Properties

PropertyValueBasis of Estimation
Density~1.8–2.0 g/cm³Analogous bromotriazoles
Boiling Point~280–300°CAdjusted for alkyl chain
Melting PointNot reported
SolubilityLow in water; soluble in DMSOTriazole hydrophobicity

The 3-methylbutyl group enhances lipophilicity compared to shorter alkyl chains, which may improve membrane permeability in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-bromo-2-(3-methylbutyl)-2H-1,2,3-triazole likely involves two key steps:

  • Formation of the triazole core: Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a common method for 1,2,3-triazole synthesis . For this compound, a propargyl derivative bearing the 3-methylbutyl group could react with an azide precursor.

  • Bromination: Post-functionalization via electrophilic bromination using reagents like N-bromosuccinimide (NBS) introduces the bromine atom at position 4 .

Table 2: Hypothetical Synthesis Pathway

StepReactionReagents/ConditionsYield (%)
1CycloadditionCu(I) catalyst, RT, 24h60–70
2BrominationNBS, AIBN, CCl₄, reflux50–60

Industrial-Scale Considerations

Continuous flow reactors could optimize the exothermic bromination step, improving safety and yield . Automated systems would ensure precise control over stoichiometry and reaction time.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom is susceptible to substitution reactions. For example:

  • Amination: Reaction with ammonia or amines yields 4-amino derivatives, valuable in drug discovery .

  • Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups, enabling π-π stacking interactions in materials science .

Stability and Degradation

The compound is stable under ambient conditions but may decompose under strong acidic or basic conditions. Storage at 2–8°C in inert atmospheres is recommended to prevent oxidative degradation .

Applications in Scientific Research

Medicinal Chemistry

Triazoles are pivotal in designing enzyme inhibitors due to their ability to mimic peptide bonds . The bromine atom in this compound offers a handle for further functionalization, while the 3-methylbutyl group may enhance binding to hydrophobic enzyme pockets.

TargetMechanismReference Model
Cytochrome P450Competitive inhibitionFluconazole analogs
Kinase enzymesATP-binding site blockadeStaurosporine derivatives

Materials Science

The compound’s aromaticity and halogen content make it a candidate for:

  • Luminescent materials: Bromine-heavy compounds often exhibit phosphorescence.

  • Polymer additives: Triazoles improve thermal stability in polyurethanes .

Future Directions and Challenges

Research Gaps

  • Stereoelectronic effects: The impact of the 3-methylbutyl group on ring electronics remains unstudied.

  • Biological screening: No published data exist on antimicrobial or anticancer activity.

Industrial Adoption

Scalable synthesis routes and cost-effective purification methods are critical for commercial viability. Partnerships with pharmaceutical firms could accelerate therapeutic development.

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